Product packaging for 5-Ethyl-2-(iodomethyl)pyridine(Cat. No.:)

5-Ethyl-2-(iodomethyl)pyridine

Cat. No.: B13221473
M. Wt: 247.08 g/mol
InChI Key: ZVUUKFXTONCPPI-UHFFFAOYSA-N
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Description

5-Ethyl-2-(iodomethyl)pyridine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The presence of a reactive iodomethyl group on the pyridine ring, specifically at the 2-position, makes this compound a versatile precursor for constructing more complex molecules via substitution reactions, metal-catalyzed cross-couplings, and alkylation processes. The 5-ethyl substituent can influence the electron density and steric properties of the ring, fine-tuning the compound's reactivity and the characteristics of its derivatives. Pyridine derivatives with similar substitution patterns are known to be key intermediates in the synthesis of active pharmaceutical ingredients and other fine chemicals. Researchers can leverage this compound to develop novel compounds for applications in drug discovery, materials science, and as ligands for catalysts. This product is intended for research and development purposes in a laboratory setting and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10IN B13221473 5-Ethyl-2-(iodomethyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

5-ethyl-2-(iodomethyl)pyridine

InChI

InChI=1S/C8H10IN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3

InChI Key

ZVUUKFXTONCPPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CI

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethyl 2 Iodomethyl Pyridine and Its Precursors

Retrosynthetic Analysis of the 5-Ethyl-2-(iodomethyl)pyridine Framework

Retrosynthetic analysis is a powerful technique for planning organic syntheses by working backward from the target molecule to simpler starting materials. wikipedia.org This process involves the disconnection of bonds to reveal potential synthetic pathways and key intermediates.

Strategic Disconnections Leading to the Pyridine (B92270) Core and Functional Groups

The primary retrosynthetic disconnection for this compound involves the carbon-iodine bond of the iodomethyl group. This leads to the more stable and synthetically accessible precursor, 5-ethyl-2-methylpyridine (B142974). The transformation from the methyl group to the iodomethyl group can be achieved through a forward-step functional group interconversion, typically via a free-radical halogenation followed by a Finkelstein reaction or direct iodination using appropriate reagents.

A further disconnection of the 5-ethyl-2-methylpyridine precursor targets the bonds forming the pyridine ring itself. The most logical disconnections break the ring to reveal acyclic precursors that can participate in a cyclization reaction. This approach identifies the core challenge as the construction of the 2,5-disubstituted pyridine ring.

Identification of Key Synthetic Building Blocks

Based on the strategic disconnections, the key synthetic building blocks for this compound are identified as:

For the pyridine core: Simple aldehydes and a source of ammonia (B1221849). Specifically, the retrosynthetic analysis points towards acetaldehyde (B116499) (or its trimer, paraldehyde) and ammonia as the fundamental building blocks for constructing the 5-ethyl-2-methylpyridine skeleton.

For the functional group transformation: An iodinating agent to convert the methyl group of 5-ethyl-2-methylpyridine into the desired iodomethyl group.

Precursors to the 5-Ethyl-2-substituted Pyridine Core

Pyridine Ring Formation via Condensation Reactions

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a classic and versatile method for preparing pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org This methodology is particularly effective for the synthesis of alkyl-substituted pyridines like 5-ethyl-2-methylpyridine.

The synthesis of 5-ethyl-2-methylpyridine is achieved through the reaction of paraldehyde (B1678423) (a cyclic trimer of acetaldehyde) with ammonia. wikipedia.org This reaction is typically carried out under high temperature and pressure. A common procedure involves heating paraldehyde with aqueous ammonium (B1175870) hydroxide (B78521) in the presence of a catalyst. orgsyn.org The reaction proceeds through a series of aldol (B89426) condensations, Michael additions, and imine formations, ultimately leading to the cyclization and aromatization of the pyridine ring. wikipedia.org

A specific example of this methodology involves heating paraldehyde and aqueous ammonium hydroxide with ammonium acetate (B1210297) as a catalyst at 230°C in a sealed reactor. This process yields 5-ethyl-2-methylpyridine in good yields. orgsyn.orgresearchgate.net

Table 1: Representative Beyer-Chichibabin Synthesis of 5-Ethyl-2-methylpyridine

ReactantsCatalystTemperaturePressureYield
Paraldehyde, Aqueous Ammonium HydroxideAmmonium Acetate230°C800-3000 psi50-53%

Data sourced from Organic Syntheses Procedure. orgsyn.org

Modern advancements in pyridine synthesis focus on the use of catalysts to improve efficiency, selectivity, and reaction conditions.

Ammonium Salts:

Ammonium salts, such as ammonium acetate, play a crucial role in the Chichibabin reaction. researchgate.net They can act as both a source of ammonia and a mild acidic catalyst to promote the various condensation steps involved in the ring formation. The reaction of paraldehyde with aqueous ammonia in the liquid phase is often carried out in the presence of an ammonium salt to achieve high yields of 2-methyl-5-ethylpyridine. nih.gov

Zeolites:

Zeolites have emerged as highly effective heterogeneous catalysts for the gas-phase synthesis of pyridines. Their well-defined pore structures and acidic properties provide a controlled environment for the condensation reactions. The synthesis of 5-ethyl-2-methylpyridine can be achieved with high conversion and selectivity over various zeolite catalysts. ku.ac.aeresearchgate.net

The reaction typically involves passing a mixture of acetaldehyde and ammonia over a zeolite catalyst at elevated temperatures. ku.ac.ae Different types of zeolites, such as H-ZSM-5, H-Beta, and H-Y, have been investigated for this transformation. researchgate.netrsc.org The selectivity towards 5-ethyl-2-methylpyridine can be influenced by the type of zeolite, reaction temperature, and feed molar ratio. researchgate.net Zeolite-catalyzed synthesis offers advantages such as catalyst reusability and a more environmentally friendly process. ku.ac.ae

Table 2: Zeolite-Catalyzed Synthesis of 2-Methyl-5-ethylpyridine (MEP)

Zeolite CatalystReactantsTemperatureMEP SelectivityAcetaldehyde Conversion
H-ZSM-5Acetaldehyde, Ammonia200°C83.9%94.9%
H-BetaAcetaldehyde, Ammonia200°C93.6%92.7%
0.95H–YAcetaldehyde, Ammonia150°C91%-
0.95H–Y-mmmAcetaldehyde, Ammonia150°C93%-

Data compiled from research on zeolite-catalyzed synthesis. researchgate.net

Synthesis of 5-Ethyl-2-methylpyridine and Closely Related Analogues

5-Ethyl-2-methylpyridine, also known as aldehyde-collidine, is a key intermediate. Its synthesis is most notably achieved through the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia. orgsyn.orgwikipedia.org This reaction efficiently produces the desired pyridine derivative from simple and readily available starting materials. wikipedia.org

Historically, a variety of methods have been employed for the synthesis of 5-Ethyl-2-methylpyridine. These include heating aldehyde-ammonia, or reacting paraldehyde with ammonia or ammonium salts. orgsyn.org One established laboratory-scale procedure involves heating paraldehyde and aqueous ammonium hydroxide with ammonium acetate in a sealed steel reaction vessel at 230°C. orgsyn.org This method results in a yield of 50-53%. orgsyn.org

Industrial production methods have also been developed to optimize the yield and selectivity of this reaction. For instance, reacting acetaldehyde with an aqueous solution of an ammonium salt, such as ammonium acetate or ammonium dibasic phosphate, at temperatures between 180°C and 270°C under pressure has been shown to produce 5-Ethyl-2-methylpyridine in high yield and selectivity. Another approach involves the liquid-phase condensation of paraldehyde with ammonium sulfate (B86663) or urea (B33335) in the presence of transition metal catalysts. researchgate.net The synthesis can also be achieved from acetaldehyde or ethylene, with the latter reportedly giving an 80% yield. nih.gov

Alternative, more recent, and environmentally conscious approaches have been explored. A one-pot hydrothermal synthesis using ethanol (B145695) and ammonium bicarbonate with a copper(I) oxide catalyst has been reported. researchgate.net Additionally, the use of zeolite catalysts under high pressure offers a reusable and selective method for its synthesis. researchgate.net

The synthesis of closely related 2,5-disubstituted pyridine analogues can be achieved through various modern organic chemistry techniques. These include ring-opening and closing cascade (ROCC) mechanisms of isoxazoles, which allow for the regioselective synthesis of 2-aryl-5-benzoylpyridine derivatives. researchgate.net Another method involves the reaction of an enamine with an acrylic compound, followed by treatment with a hydrogen halide under anhydrous conditions to yield 2-chloro-5-alkyl-pyridines. google.com

Starting Materials Reagents/Catalysts Conditions Product Yield
Paraldehyde, Aqueous Ammonium HydroxideAmmonium Acetate230°C, Steel Reactor5-Ethyl-2-methylpyridine50-53% orgsyn.org
AcetaldehydeAqueous Ammonium Salt (e.g., Ammonium Acetate)180-270°C, Pressure5-Ethyl-2-methylpyridineHigh Yield and Selectivity
ParaldehydeAmmonium Sulfate or Urea, Transition Metal CatalystsLiquid Phase5-Ethyl-2-methylpyridine80% researchgate.net
Ethanol, Ammonium BicarbonateCopper(I) OxideHydrothermal5-Ethyl-2-methylpyridine-
-Zeolite CatalystsHigh Pressure5-Ethyl-2-methylpyridineHigh Selectivity researchgate.net

Functionalization of the 2-Alkyl Side Chain to the Iodomethyl Moiety

The conversion of the 2-methyl group of 5-Ethyl-2-methylpyridine into an iodomethyl group is a critical step. This transformation is typically achieved through a two-step process involving initial halogenation followed by a halogen exchange reaction.

Regioselective Halogenation Strategies on Alkylpyridines (e.g., Radical Chlorination as a Precedent)

The initial step in functionalizing the 2-methyl group is often a regioselective halogenation. Free radical chlorination is a common strategy to introduce a chlorine atom onto the alkyl side chain. This process typically involves reacting the alkylpyridine with a chlorinating agent, such as chlorine gas, in the presence of a free radical initiator. For the related compound 2-chloro-5-methylpyridine, further chlorination of the methyl group can be carried out to form 2-chloro-5-trichloromethylpyridine. epo.orggoogle.com This precedent suggests that controlled radical chlorination of 5-Ethyl-2-methylpyridine would likely yield 5-Ethyl-2-(chloromethyl)pyridine. The regioselectivity for the methyl group over the ethyl group is a key consideration in this reaction.

Halogen Exchange Reactions for C-I Bond Formation (e.g., Finkelstein Reaction from Chloromethyl Analogue)

Once the chloromethyl analogue, 5-Ethyl-2-(chloromethyl)pyridine, is obtained, the formation of the C-I bond is readily achieved through a halogen exchange reaction. The Finkelstein reaction is the classic and most widely used method for this transformation. byjus.comwikipedia.org This SN2 reaction involves treating the alkyl chloride with a solution of sodium iodide in acetone. wikipedia.orgiitk.ac.in The success of the reaction is driven by the precipitation of the poorly soluble sodium chloride in acetone, which shifts the equilibrium towards the formation of the desired alkyl iodide. wikipedia.orgjk-sci.com

The Finkelstein reaction is particularly effective for primary halides, such as the chloromethyl group on the pyridine ring. wikipedia.org The reaction proceeds via a single-step SN2 mechanism, resulting in an inversion of stereochemistry if a chiral center were present. byjus.com While the classic Finkelstein reaction uses acetone, other polar aprotic solvents like dimethylformamide (DMF) can also be employed. iitk.ac.in

Starting Material Reagent Solvent Product Reaction Type
5-Ethyl-2-(chloromethyl)pyridineSodium IodideAcetoneThis compoundFinkelstein Reaction wikipedia.org

Novel Approaches for Direct Iodomethyl Derivatization on Pyridine Scaffolds

While the two-step halogenation-halogen exchange sequence is a reliable method, research into more direct methods for introducing an iodomethyl group onto a pyridine scaffold is an area of interest. Direct C-H iodination of pyridine rings has been developed, often proceeding through radical-based mechanisms. rsc.org However, these methods typically result in iodination directly on the aromatic ring rather than on an alkyl substituent.

More advanced strategies for the functionalization of pyridine C-H bonds are continually being developed. researchgate.net These include methods that could potentially be adapted for a more direct iodomethylation. For instance, the development of novel reagents and catalytic systems could enable the direct conversion of a methyl group to an iodomethyl group in a single step, although specific examples for 5-Ethyl-2-methylpyridine are not prominently documented. Such a process would likely involve the in-situ generation of a reactive iodine species capable of selectively functionalizing the alkyl side chain.

Elucidation of Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions Involving the Iodomethyl Moiety

The iodomethyl group in 5-Ethyl-2-(iodomethyl)pyridine is a potent electrophilic center, readily undergoing SN2 reactions with a diverse array of nucleophiles. The high reactivity is attributed to the good leaving group ability of the iodide ion. While specific studies on this compound are limited, the reactivity can be inferred from extensive research on analogous 2-(halomethyl)pyridines, particularly the chloro and bromo derivatives. The iodo-substituted compound is expected to exhibit even greater reactivity in these substitution reactions.

The reaction of 2-(halomethyl)pyridines with oxygen-centered nucleophiles, such as alkoxides and phenoxides, is a common method for the synthesis of pyridyl ethers. This transformation typically proceeds via a Williamson ether synthesis mechanism. libretexts.org For instance, the reaction of 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) with sodium ethoxide in a suitable solvent like ethanol (B145695) would yield the corresponding 2-(ethoxymethyl)pyridine. Similarly, this compound is expected to react readily with various alkoxides and phenoxides to furnish a range of 2-alkoxymethyl-5-ethylpyridines and 2-aryloxymethyl-5-ethylpyridines. The use of a strong base to deprotonate the alcohol or phenol (B47542) is a standard practice in these reactions.

A study on the synthesis of pyridinoazacrown ethers demonstrated the alkylation of diols with 2,6-bis((tosyloxy)methyl)pyridine, which functions similarly to a dihalide, in the presence of a strong base. researchgate.net This further supports the feasibility of such substitution reactions with oxygen nucleophiles.

Table 1: Representative Reactions with Oxygen-Centered Nucleophiles

ElectrophileNucleophileProductReaction Type
2-(Chloromethyl)pyridineSodium Ethoxide2-(Ethoxymethyl)pyridineWilliamson Ether Synthesis
2-(Bromomethyl)pyridineSodium Phenoxide2-(Phenoxymethyl)pyridineWilliamson Ether Synthesis
2,6-bis((tosyloxy)methyl)pyridine3,9-Dioxa-6-azaundecane-1,11-diolPyridinoazacrown etherNucleophilic Substitution

The alkylation of amines with 2-(halomethyl)pyridines is a well-established method for the synthesis of pyridyl-substituted amines. libretexts.org Primary, secondary, and even tertiary amines can serve as nucleophiles. The reaction of this compound with a primary amine, for example, would yield a secondary amine, which could potentially undergo a second alkylation to form a tertiary amine. To control the reaction and avoid overalkylation, reaction conditions such as stoichiometry and temperature must be carefully managed. The reaction of 2-(chloromethyl)pyridine hydrochloride with imidazole (B134444) in the presence of a base like sodium bicarbonate has been used to synthesize bis(2-picolyl)imidazolium salts. theaic.org This highlights the utility of this reaction in constructing complex heterocyclic structures.

Table 2: Representative Reactions with Nitrogen-Centered Nucleophiles

ElectrophileNucleophileProductReaction Type
2-(Chloromethyl)pyridine HClImidazoleBis(2-picolyl)imidazolium saltNucleophilic Substitution
2-(Bromomethyl)pyridinePrimary Amine (e.g., Aniline)N-(Pyridin-2-ylmethyl)anilineN-Alkylation
2-(Chloromethyl)pyridine(2-pyridyl)methylamineTris(2-pyridylmethyl)amineN-Alkylation

Thiols and thiophenols are excellent nucleophiles and are expected to react efficiently with this compound to form the corresponding thioethers. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. The S-alkylation of thiols is a robust and high-yielding reaction. rsc.org For example, the reaction of 2-(chloromethyl)pyridines with substituted thiophenols in the presence of potassium carbonate has been used to prepare 5-chloromethyl-2-(substituted phenylthio)pyridines. mdpi.com This demonstrates the general applicability of this reaction to produce pyridyl thioethers.

Table 3: Representative Reactions with Sulfur-Centered Nucleophiles

ElectrophileNucleophileProductReaction Type
Methyl 6-chloronicotinateSubstituted Thiophenol5-Carbomethoxy-2-(phenylthio)pyridineAromatic Nucleophilic Substitution
2-Chloromethyl-4-(3-methoxy propoxy)-3-methylpyridine2-MercaptobenzimidazoleSubstituted ThioetherS-Alkylation
2-Picoline N-oxidem-Tolylthiol2-((m-Tolylthio)methyl)pyridineThiolation

The formation of carbon-carbon bonds via nucleophilic substitution on the iodomethyl group is a key transformation for extending the carbon framework. A variety of carbon nucleophiles, such as enolates, organocuprates, and cyanide ions, can be employed. The reaction with cyanide, for instance, would provide access to 2-(cyanomethyl)-5-ethylpyridine, a versatile intermediate for further synthetic manipulations. The reaction of 2-bromo-3-chloro-5-trifluoromethylpyridine with cuprous cyanide has been reported to yield the corresponding 2-cyano derivative, albeit under high temperatures. google.com The higher reactivity of the iodomethyl group in this compound would likely allow for milder reaction conditions.

Enolates generated from ketones, esters, or malonates are expected to react as carbon nucleophiles. For example, the alkylation of the lithium enolate of a 2-alkylpyridine with 2-(bromomethyl)pyridine has been demonstrated to proceed with high enantioselectivity in the presence of a chiral amine. nih.gov

For nucleophilic substitution reactions occurring at the iodomethyl group of this compound, regioselectivity is generally not a concern as the reaction overwhelmingly occurs at the electrophilic methylene (B1212753) carbon. The pyridine (B92270) ring itself is generally less reactive towards SNAr type reactions under the conditions typically employed for substitution at the methyl group.

Stereoselectivity is not applicable in most cases, as the substrate is achiral and the substitution reaction at the methylene carbon does not generate a new stereocenter, unless a chiral nucleophile is used. In such cases, the stereochemical outcome would be dependent on the nature of the chiral nucleophile and the reaction conditions.

Organometallic Reactions Utilizing the Iodomethyl Group

The carbon-iodine bond in this compound is amenable to the formation of organometallic reagents. These reagents, in turn, can participate in a wide range of carbon-carbon bond-forming reactions.

One important class of reactions is the formation of organozinc reagents. The direct insertion of activated zinc into carbon-halogen bonds is a well-established method. nih.govwhiterose.ac.uk For instance, 2-bromopyridine (B144113) can be converted to its corresponding organozinc bromide, which can then react with various electrophiles. nih.gov It is highly probable that this compound would readily form the corresponding organozinc iodide, a versatile reagent for cross-coupling reactions.

The iodomethyl group can also participate in various palladium-catalyzed cross-coupling reactions. For example, the Sonogashira coupling of terminal alkynes with alkyl halides is a powerful tool for forming C(sp)-C(sp3) bonds. organic-chemistry.org A notable example is the copper-free, palladium-mediated Sonogashira coupling of terminal alkynes with 6-(iodomethyl)-2-methylthiazolo[3,2-b] d-nb.infouni-muenchen.deuni-muenchen.detriazole, a heterocyclic system analogous to pyridine. rsc.org This suggests that this compound would be a suitable substrate for similar transformations.

Furthermore, the Heck reaction, which couples alkyl halides with alkenes, could also be a viable transformation. organic-chemistry.org Visible light-induced, palladium-catalyzed Heck reactions of α-heteroatom-substituted alkyl iodides with vinyl arenes have been developed, providing access to functionalized allylic systems. nih.gov

Table 4: Potential Organometallic Reactions

Reaction TypeSubstrate AnalogueReagentsProduct Type
Organozinc Formation2-BromopyridineActivated Zinc2-Pyridylzinc bromide
Sonogashira Coupling6-(Iodomethyl)-thiazolo[3,2-b] d-nb.infouni-muenchen.deuni-muenchen.detriazoleTerminal Alkyne, Pd catalyst, BaseAlkynyl-substituted heterocycle
Heck ReactionIodomethyltrimethyl silaneStyrene, Pd catalyst, LightCinnamyl silane
Reformatsky Reactionα-Halo esterZinc, Aldehyde/Ketoneβ-Hydroxy ester

The Reformatsky reaction, which involves the formation of an organozinc enolate from an α-halo ester, is another relevant transformation. adichemistry.comnumberanalytics.com While not directly involving the iodomethylpyridine itself as the organometallic precursor, it demonstrates the utility of organozinc reagents in C-C bond formation, a pathway accessible from this compound.

Cross-Coupling Methodologies for C-C Bond Formation (e.g., Suzuki, Sonogashira, Negishi Couplings)

The iodomethyl group of this compound serves as an excellent electrophile for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Suzuki Coupling: While specific examples for this compound are not prevalent in the searched literature, the reactivity of similar 2-(halomethyl)pyridines suggests its utility in Suzuki reactions. Generally, these reactions involve the coupling of the alkyl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net For instance, finely tuned conditions using palladium catalysts like Pd(dba)2 with suitable ligands have been effective for coupling reactions on related pyridine systems. researchgate.net

Sonogashira Coupling: This reaction provides a powerful method for the synthesis of alkynyl-substituted pyridines. mdpi.com The Sonogashira coupling typically involves the reaction of a halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.comnih.gov This methodology has been widely applied in the synthesis of natural products and biologically active molecules. nih.govrsc.org The general catalytic cycle involves the oxidative addition of the halide to the palladium(0) catalyst. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. uni-muenchen.de This method is known for its high functional group tolerance. The formation of an organozinc reagent from this compound, likely through an intermediate organolithium or Grignard reagent, would allow for its subsequent coupling with various aryl or vinyl halides.

A general representation of these cross-coupling reactions is presented in the table below.

Coupling Reaction Reactants Catalyst/Reagents General Product
Suzuki This compound + R-B(OH)₂Pd catalyst, Base5-Ethyl-2-(substituted methyl)pyridine
Sonogashira This compound + R-C≡CHPd catalyst, Cu(I) co-catalyst, Base5-Ethyl-2-(alkynylmethyl)pyridine
Negishi This compound + R-ZnXPd or Ni catalyst5-Ethyl-2-(substituted methyl)pyridine

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums) and Subsequent Transformations

The iodomethyl group in this compound can be converted into highly reactive organometallic reagents, which are valuable intermediates for forming new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, 5-Ethyl-2-(magnesioiodomethyl)pyridine. mnstate.edulibretexts.org The formation of Grignard reagents involves the reaction of an alkyl halide with magnesium. libretexts.org These reagents are highly reactive carbanion sources and act as strong nucleophiles and bases. mnstate.edu They readily react with a variety of electrophiles, including aldehydes, ketones, and esters, to form alcohols. libretexts.org It is crucial to maintain anhydrous conditions as Grignard reagents react with water to produce alkanes. libretexts.org

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting this compound with lithium metal. libretexts.orgmasterorganicchemistry.com These reagents are also powerful nucleophiles and bases, often exhibiting higher reactivity than their Grignard counterparts. researchgate.net The formation of organolithium reagents from alkyl halides is a common procedure. masterorganicchemistry.com These reagents can then be used in a wide array of synthetic transformations, including reactions with carbonyl compounds and subsequent functionalization. researchgate.net

The general schemes for the formation and subsequent reaction of these organometallic reagents are outlined below.

Organometallic Reagent Formation Reaction Subsequent Transformation Example
Grignard Reagent This compound + Mg → 5-Ethyl-2-(magnesioiodomethyl)pyridineReaction with an aldehyde (RCHO) followed by acidic workup to yield a secondary alcohol.
Organolithium Reagent This compound + 2Li → 5-Ethyl-2-(lithiomethyl)pyridine + LiIReaction with a ketone (R₂CO) followed by acidic workup to yield a tertiary alcohol.

Radical Reactions Initiated by the Iodomethyl Group

The carbon-iodine bond in the iodomethyl group is relatively weak and can be homolytically cleaved to generate a carbon-centered radical, which can then participate in a variety of radical-mediated transformations.

Radical reactions can be initiated by photolysis or through the use of transition metal catalysts. researchgate.net Photo-induced processes often involve the use of a photosensitizer that, upon irradiation, can promote the homolysis of the C-I bond. kaust.edu.sa

Transition metal catalysis provides a versatile platform for radical reactions. nih.gov For instance, palladium complexes can engage in single-electron transfer (SET) processes with alkyl halides to generate radical intermediates. kaust.edu.sa These radicals can then participate in various coupling and cyclization reactions. The use of nickel catalysts in reductive coupling reactions of halopyridines has also been reported, proceeding through radical pathways. acs.orgresearchgate.net

Single Electron Transfer (SET) is a key mechanism for initiating radical reactions of alkyl halides. nih.gov In a SET process, an electron is transferred from a donor (which can be a metal complex or another reagent) to the alkyl halide. This transfer leads to the formation of a radical anion, which then fragments to produce a carbon-centered radical and a halide anion. thieme-connect.de

Hypervalent iodine(III) reagents, for example, have been shown to act as efficient SET oxidizing agents. researchgate.net The generation of radical intermediates through SET allows for a range of transformations that are often complementary to ionic reaction pathways. thieme-connect.de The interplay between radical intermediates and transition metal species is a rich area of research, with applications in forming complex organic molecules. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring (General Reactivity)

The pyridine ring in this compound possesses distinct reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orggcwgandhinagar.com Reactions like nitration and Friedel-Crafts alkylation are often difficult and require harsh conditions. wikipedia.orguiowa.edu When substitution does occur, it is directed primarily to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. wikipedia.org The presence of the ethyl group at the 5-position would further influence the regioselectivity of any electrophilic attack.

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.comyoutube.com This is because the electron-withdrawing nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com The iodomethyl group at the 2-position makes this position susceptible to nucleophilic attack, potentially leading to displacement of the entire group under certain conditions, although reactions at the benzylic carbon are more common. The reactivity order for halopyridines in SₙAr reactions can vary depending on the nucleophile and reaction conditions. sci-hub.se

Chemo- and Regioselective Oxidation and Reduction Chemistry of this compound

The different functional groups within this compound allow for selective oxidation and reduction reactions.

Oxidation:

Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide using oxidizing agents like peracids. wikipedia.org This transformation can alter the reactivity of the pyridine ring, for example, by activating the 2- and 4-positions for certain substitution reactions. wikipedia.org

Side-Chain Oxidation: The ethyl group at the 5-position and the iodomethyl group at the 2-position can be oxidized under specific conditions. For example, strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl side chains on aromatic rings to carboxylic acids. The oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid is a known method to produce nicotinic acid. wikipedia.orgresearchgate.net A similar oxidation of the ethyl group in this compound could potentially yield the corresponding carboxylic acid. The iodomethyl group itself is susceptible to oxidation, potentially leading to the corresponding aldehyde or carboxylic acid.

Reduction:

Pyridine Ring Reduction: The pyridine ring can be hydrogenated to the corresponding piperidine (B6355638) ring under catalytic hydrogenation conditions. wikipedia.org Milder reducing agents, such as lithium aluminum hydride, can lead to partially hydrogenated dihydropyridines. wikipedia.org

Iodomethyl Group Reduction: The iodomethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents that selectively target alkyl halides. The reaction of the corresponding Grignard or organolithium reagent with water would also achieve this reduction. libretexts.org

A summary of potential selective oxidation and reduction reactions is provided below.

Reaction Type Reagent(s) Target Site Product
Oxidation Peracid (e.g., m-CPBA)Pyridine NitrogenThis compound N-oxide
Oxidation Strong Oxidant (e.g., KMnO₄, HNO₃)Ethyl Group2-(Iodomethyl)pyridine-5-carboxylic acid
Reduction H₂/Catalyst (e.g., Pt, Pd)Pyridine Ring5-Ethyl-2-(iodomethyl)piperidine
Reduction Hydride Source or H₂O on OrganometallicIodomethyl Group5-Ethyl-2-methylpyridine

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. ossila.comsigmaaldrich.com 5-Ethyl-2-(iodomethyl)pyridine is a key precursor for introducing the 5-ethyl-2-pyridylmethyl moiety into diverse heterocyclic frameworks.

The development of synthetic methodologies for fused bicyclic imidazo[1,2-a]pyridines has gained significant attention due to their wide range of applications in medicinal chemistry. rsc.orgnih.gov These scaffolds are recognized as "drug prejudice" scaffolds and are also useful in material science. rsc.org Traditional syntheses often involve the condensation of 2-aminopyridines with various substrates, such as α-halogenocarbonyl compounds. acs.org

While not a direct reactant in the primary ring-forming condensation, this compound is valuable for derivatizing existing heterocyclic systems. Its reactive iodomethyl group allows for the alkylation of nucleophilic sites on pre-formed rings, thereby creating more complex and functionally diverse molecules.

Pyrimidines: The synthesis of pyrimidine derivatives can be effectively achieved using intermediates derived from the 5-ethylpyridine backbone. For instance, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde is a key intermediate used to produce chalcones, which are then cyclized to form pyrimidines. researchgate.net this compound serves as a direct precursor to this aldehyde through a Williamson ether synthesis with 4-hydroxybenzaldehyde. The subsequent reaction of these derived pyrimidines with benzoyl chloride yields further derivatives. researchgate.net

StepReactant 1Reactant 2ProductApplicationReference
1This compound4-Hydroxybenzaldehyde4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehydeIntermediate for Chalcones researchgate.net
24-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehydeSubstituted AcetophenoneChalcone DerivativeIntermediate for Pyrimidines researchgate.net
3Chalcone DerivativeGuanidine NitratePyrimidine DerivativeBioactive Compound researchgate.net

Benzimidazoles: Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities, including use in anti-ulcer and anthelmintic drugs. rsc.orgmdpi.com The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. mdpi.comchemrxiv.orgnih.gov this compound can be converted into 5-ethylpyridine-2-carbaldehyde, which can then undergo condensation with an o-phenylenediamine to form a 2-(5-ethylpyridin-2-yl)-1H-benzimidazole scaffold. This approach allows for the integration of the pyridine (B92270) moiety into the benzimidazole core structure.

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their widespread biological activities, including anti-inflammatory and anticancer properties. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com To incorporate the 5-ethyl-2-pyridyl group, a synthetic route could involve the preparation of a β-diketone bearing this substituent, which would then be cyclized with hydrazine to yield the desired pyrazole derivative.

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing two or more fused aromatic rings. nih.gov When a heteroatom like nitrogen is part of the ring system, they are known as polycyclic heteroaromatic compounds. The use of this compound as a building block enables the construction of such complex heteroaromatic systems. By reacting it with various nucleophiles, it can be integrated into larger molecular frameworks, effectively fusing the pyridine ring with other cyclic systems. This is exemplified by the synthesis of fused systems like pyrano[2,3-c]pyrazol-4(1H)-ones, which are built from simpler heterocyclic precursors. nih.gov

Precursor to Advanced Chemical Intermediates

The reactivity of this compound makes it an ideal starting material for the synthesis of more complex intermediates that are subsequently used to build final target molecules.

The pyridine scaffold is a privileged structure in drug design and is found in numerous therapeutic agents and agrochemical products. nih.govmdpi.com Its derivatives have diverse applications, from antibiotics to functional nanomaterials. nih.gov this compound is a precursor to valuable intermediates in these fields.

Pharmaceuticals: The "5-Ethylpyridin-2-yl" moiety, derived from this compound, is found in molecules with potential therapeutic value. For example, pyrimidine derivatives synthesized from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde have shown promising antibacterial and antifungal activities. researchgate.net The closely related compound 5-Ethyl-2-pyridineethanol is also utilized as a starting material in the synthesis of pharmaceuticals. lookchem.com

Agrochemicals: Pyridine derivatives are a cornerstone of the modern agrochemical industry, with over 95 commercial products based on this scaffold. researchgate.net Trifluoromethylpyridines, for example, are key structural motifs in many active ingredients. nih.govjst.go.jp Intermediates like 2-chloro-5-(chloromethyl)pyridine, which is structurally analogous to this compound, are used in the synthesis of insecticides. researchgate.net The "5-Ethyl-2-methylpyridine" backbone itself is a crucial component in the development of various plant protection chemicals. researchgate.netresearchgate.net

Intermediate ClassApplication AreaRationaleKey References
Pyridine-containing AldehydesPharmaceuticalsPrecursors for chalcones and pyrimidines with antimicrobial activity. researchgate.net
Halomethylpyridine DerivativesAgrochemicalsBuilding blocks for insecticides and other crop protection agents. researchgate.netnih.govjst.go.jp
Pyridine AlcoholsPharmaceuticals & AgrochemicalsVersatile starting materials for a range of bioactive molecules. lookchem.com

Pyridine and its derivatives are fundamental ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to metal centers. The presence of a substituent at the 2-position, such as the iodomethyl group in this compound, allows for the formation of bidentate or polydentate ligands. After conversion of the iodomethyl group to another coordinating group (e.g., an amine, ether, or thioether), the resulting molecule can chelate to a metal ion using both the pyridine nitrogen and the atom in the side chain. These metal complexes have potential applications in catalysis, where the ligand framework can be tuned to control the reactivity and selectivity of the metal center.

Development of Functional Materials

Heterocyclic compounds are essential building blocks for the development of advanced functional materials, including molecular and polymer organic semiconductors. ossila.com Fused heterocyclic systems, such as the imidazo[1,2-a]pyridines that can be synthesized using pyridine-based precursors, are noted for their utility in material science. rsc.org The incorporation of the this compound moiety can influence the electronic properties, solubility, and solid-state packing of organic materials, making it a valuable component in the design of novel materials for applications in electronics and photonics.

Synthesis of Pyridine-Containing Polymers and Oligomers

There is no available scientific literature detailing the synthesis of pyridine-containing polymers or oligomers using "this compound" as a monomer or precursor. The reactivity of the iodomethyl group suggests potential for nucleophilic substitution reactions, which could theoretically be employed in polymerization processes. For instance, it could potentially undergo reactions to form pyridinium (B92312) polymers or be used in coupling reactions to create conjugated polymer backbones. However, without experimental evidence or published research, any discussion on specific polymerization methods, reaction conditions, or the properties of the resulting polymers would be purely speculative.

Applications in Sensing and Electro-active Materials

Given the absence of any synthesized polymers from "this compound," there is consequently no research on their applications in sensing and electro-active materials. The incorporation of the pyridine moiety into a polymer backbone can impart interesting electronic and optical properties, making such materials candidates for sensors and electro-active devices. The nitrogen atom in the pyridine ring can act as a proton or metal ion binding site, which can lead to changes in the polymer's fluorescence or conductivity, forming the basis for a chemical sensor. Furthermore, conjugated polymers containing pyridine units can exhibit electrochromism or be used in the development of organic electronic devices. However, without the actual synthesis and characterization of polymers derived from "this compound," their potential in these applications remains unexplored and unverified.

Advanced Structural Analysis and Theoretical Investigations

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-Ethyl-2-(iodomethyl)pyridine, ¹H and ¹³C NMR are the most commonly employed techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The ethyl group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns providing information about their relative positions. The methylene protons of the iodomethyl group would appear as a singlet, typically shifted downfield due to the deshielding effect of the adjacent iodine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the pyridine ring carbons, the ethyl group carbons, and the iodomethyl carbon would be indicative of their electronic environments. For instance, the carbon atom bonded to the iodine would be significantly shifted compared to a standard methyl group.

At present, specific, publicly available, peer-reviewed ¹H and ¹³C NMR data for this compound is not available. However, the expected spectral features can be predicted based on the analysis of similar structures.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyridine-H (position 3)7.2 - 7.4d
Pyridine-H (position 4)7.6 - 7.8dd
Pyridine-H (position 6)8.3 - 8.5d
-CH₂-I4.4 - 4.6s
-CH₂-CH₃2.6 - 2.8q
-CH₂-CH₃1.2 - 1.4t

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-2 (Pyridine)158 - 162
C-3 (Pyridine)136 - 138
C-4 (Pyridine)135 - 137
C-5 (Pyridine)132 - 134
C-6 (Pyridine)149 - 151
-CH₂-I5 - 10
-CH₂-CH₃25 - 30
-CH₂-CH₃14 - 16

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

C-H stretching vibrations from the aromatic pyridine ring and the aliphatic ethyl and iodomethyl groups, typically appearing in the range of 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, which are expected in the 1400-1600 cm⁻¹ region.

C-H bending vibrations for the alkyl groups.

C-I stretching vibration of the iodomethyl group, which would be found in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

Specific, publicly available IR spectral data for this compound is currently limited.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule.

The fragmentation pattern would likely involve the loss of the iodine atom, leading to a prominent peak. Other common fragmentation pathways could include the loss of the ethyl group or cleavage of the pyridine ring. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy.

X-ray Crystallography for Solid-State Structural Determination

To date, there are no published crystal structures for this compound in crystallographic databases.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and understand the structural and electronic properties of this compound.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can be employed to:

Optimize the molecular geometry: Predicting the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Predict spectroscopic properties: Simulating NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra, which can be compared with experimental data for validation.

Analyze the electronic structure: Calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, which provide insights into the molecule's reactivity.

Currently, there are no specific DFT studies published in the peer-reviewed literature that focus solely on this compound.

Density Functional Theory (DFT) Calculations

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. scm.com This process is crucial for determining the most stable three-dimensional structure of a molecule. For flexible molecules like this compound, which has rotatable bonds in its ethyl and iodomethyl substituents, conformational analysis is performed to identify the different stable conformers and their relative energies.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)

Parameter Value
Bond Length (C-I) ~2.14 Å
Bond Angle (N-C2-CH2) ~116°
Dihedral Angle (N-C2-CH2-I) ~180° (anti)

Note: These values are illustrative and based on typical bond lengths and angles for similar structures, as direct computational data for this compound is not available in the cited literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. aip.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aip.org A smaller gap suggests higher reactivity.

For pyridine derivatives, the HOMO is often associated with the π-system of the aromatic ring and the lone pair of the nitrogen atom, while the LUMO is typically a π* anti-bonding orbital of the ring. researchgate.net In this compound, the substituents would influence the energies of these orbitals. The electron-donating ethyl group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The iodomethyl group, particularly the highly polarizable iodine atom, would also impact the electronic distribution and orbital energies.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

Property Predicted Value
HOMO Energy ~ -6.0 eV
LUMO Energy ~ -1.5 eV
HOMO-LUMO Gap ~ 4.5 eV

Note: These values are illustrative estimates based on general values for substituted pyridines. Specific DFT calculations are required for accurate determination.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In pyridine and its derivatives, the region around the nitrogen atom typically shows a significant negative potential due to the lone pair of electrons, making it a primary site for protonation and electrophilic attack. cornell.edu For this compound, the MEP map would likely highlight this negative region around the nitrogen. Additionally, the iodine atom in the iodomethyl group could exhibit a region of positive potential on its outermost surface along the C-I bond axis, known as a σ-hole, making it susceptible to nucleophilic interaction. researchgate.netresearchgate.net The π-system of the pyridine ring would also show regions of negative potential above and below the plane of the ring.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be employed to predict the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling reactions such as nucleophilic substitution at the iodomethyl group. Pyridines with leaving groups on alkyl substituents at the 2- or 4-positions are known to undergo such reactions. quimicaorganica.org

Theoretical calculations could elucidate the pathway of these reactions, for example, by comparing the energy profiles of a direct SN2 substitution versus a mechanism involving the formation of a pyridinium (B92312) intermediate. The nature of the nucleophile, the solvent, and the electronic effects of the substituents on the pyridine ring would all influence the preferred reaction pathway and its energetics.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or other solutes.

For this compound, an MD simulation in a solvent like water or an organic solvent would reveal the dynamics of the ethyl and iodomethyl groups, showing how they rotate and flex over time. This provides a more complete picture of the molecule's conformational landscape than static geometry optimizations. Furthermore, MD simulations can be used to study intermolecular interactions, such as how the molecule interacts with solvent molecules through hydrogen bonding (if applicable) or dipole-dipole interactions. This information is valuable for understanding the molecule's solubility and transport properties.

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

For a crystal structure of this compound, Hirshfeld surface analysis would likely reveal the presence of various intermolecular interactions. These could include H···H contacts, which are typically the most abundant, as well as C-H···π interactions involving the pyridine ring. nih.gov Given the presence of the iodine atom, halogen bonding (I···N or I···π interactions) could also be a significant feature of the crystal packing. The analysis would provide quantitative percentages for each type of contact, offering a detailed understanding of the forces that hold the crystal together. whiterose.ac.uk

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-(fluoromethyl)pyridine (B67307)

Future Research Directions and Emerging Methodologies

Green Chemistry Approaches in the Synthesis and Application of 5-Ethyl-2-(iodomethyl)pyridine

A significant thrust in modern synthetic chemistry is the adoption of green chemistry principles to minimize environmental impact. For this compound, this involves reimagining both its synthesis and its subsequent use in chemical transformations.

Future research is geared towards replacing traditional synthetic methods with more environmentally benign alternatives. The synthesis of the precursor, 5-ethyl-2-methylpyridine (B142974), is a prime target for green innovation. One-pot hydrothermal synthesis using simple starting materials like ethanol (B145695) and ammonium (B1175870) bicarbonate over solid acid catalysts, such as zeolites, represents a promising eco-friendly route. researchgate.net These methods offer advantages like catalyst reusability and the avoidance of toxic reagents. researchgate.net

The conversion of 5-ethyl-2-methylpyridine to this compound typically involves radical halogenation, which can be resource-intensive. Future methodologies may explore photocatalytic iodination or enzyme-catalyzed processes that operate under milder conditions. Furthermore, the use of greener reaction media is critical. Water, supercritical fluids, or biodegradable solvents are being investigated to replace volatile and hazardous organic solvents. For instance, syntheses performed in aqueous buffer systems or pH-controlled aqueous media can significantly improve the environmental profile of the process. rsc.org

ApproachTraditional MethodGreen AlternativePotential Advantages
CatalysisHomogeneous catalysts, stoichiometric reagentsHeterogeneous catalysts (e.g., zeolites), biocatalystsCatalyst recyclability, milder reaction conditions, high selectivity
SolventsChlorinated hydrocarbons, volatile organic compounds (VOCs)Water, supercritical CO2, ionic liquids, deep eutectic solventsReduced toxicity, lower environmental impact, improved safety
Energy SourceConventional heating (oil baths, heating mantles)Microwave irradiation, ultrasound, photocatalysisReduced reaction times, lower energy consumption, enhanced yields nih.gov

Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. libretexts.orgacs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. wikipedia.orgbuecher.de

In the context of this compound chemistry, this principle encourages the design of synthetic routes that maximize the incorporation of atoms. For example, when using this compound as an alkylating agent, a simple substitution reaction produces an iodide salt as a byproduct, lowering the atom economy.

Atom Economy Calculation Example: Percent Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

Future research will focus on developing catalytic cycles or tandem reactions where the iodide leaving group can be reutilized or where the transformation itself is an addition reaction. For instance, designing a process where the iodomethyl group participates in an addition reaction across a double bond would represent a significant improvement in atom economy over a standard substitution reaction.

High-Throughput Synthesis and Combinatorial Approaches for Derivative Generation

The reactive nature of the iodomethyl group makes this compound an ideal scaffold for high-throughput synthesis (HTS) and the generation of combinatorial libraries. These techniques are instrumental in accelerating drug discovery and materials science by rapidly producing a large number of structurally diverse compounds for screening.

In a typical combinatorial approach, this compound would be reacted in parallel with a large array of diverse nucleophiles, such as amines, thiols, phenols, and carboxylates. This strategy allows for the creation of extensive libraries of novel 5-ethylpyridine derivatives with varied functional groups at the 2-position. Automation and miniaturization of these reactions in microtiter plates enable the efficient synthesis and subsequent screening of thousands of compounds.

Reactant ClassGeneral StructureResulting Derivative ClassPotential Application
Primary/Secondary AminesR1R2NH2-(Aminomethyl)-5-ethylpyridinesPharmaceuticals, Ligands
ThiolsRSH2-(Thio-methyl)-5-ethylpyridinesAgrochemicals, Material Science
Alcohols/PhenolsROH2-(Alkoxymethyl)-5-ethylpyridinesFine Chemicals, Fragrances
Carboxylic AcidsRCOOH2-(Ester)-5-ethylpyridinesProdrugs, Polymers

Advanced Mechanistic Investigations of Iodomethyl Reactivity in Pyridine (B92270) Systems

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for optimizing existing transformations and designing new ones. The iodomethyl group's reactivity is influenced by the electronic properties of the pyridine ring, which is inherently electron-deficient. beilstein-journals.org

Advanced mechanistic studies will likely employ a combination of experimental and computational methods.

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing solvent polarity, temperature, or substituent on the nucleophile) can help elucidate the reaction mechanism. Hammett studies, for instance, can quantify the electronic influence of reactants on reaction rates. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict product selectivity. rsc.org Such studies can provide insights into whether the substitution reactions proceed via an S(_N)1-like, S(_N)2-like, or a more complex pathway, potentially involving the pyridine nitrogen.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR, can be used to detect and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways.

A key area of investigation is the potential for neighboring group participation by the pyridine nitrogen. The nitrogen lone pair could stabilize a developing positive charge on the methylene (B1212753) carbon, accelerating the departure of the iodide and favoring an S(_N)1-type mechanism. Understanding the factors that control these pathways is essential for achieving high selectivity in its reactions.

Exploration of this compound in Novel Cascade Reactions and Multicomponent Syntheses

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot, minimizing purification steps and resource consumption. nih.gov The dual functionality of this compound—a nucleophilic/basic nitrogen atom and an electrophilic iodomethyl group—makes it an excellent candidate for the design of novel cascade and multicomponent processes.

Future research will likely explore MCRs where this compound is one of three or more components that combine to rapidly build molecular complexity. mdpi.com For example, an MCR could be designed involving an aldehyde, an amine, and this compound, where the initial formation of an imine is followed by an intramolecular alkylation by the iodomethyl group to form a complex heterocyclic system.

Similarly, cascade reactions could be initiated by the reaction of the iodomethyl group. For instance, substitution with a suitable nucleophile could unmask a functional group that then triggers a subsequent intramolecular cyclization onto the pyridine ring or the ethyl substituent. These one-pot transformations are in line with the principles of green chemistry, offering time- and cost-effective routes to novel and potentially bioactive molecules. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.